molecular formula C18H13BrN4O2S2 B5915177 (6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5915177
M. Wt: 461.4 g/mol
InChI Key: WFFSLHMBDHWQKS-MLJXOOBISA-N
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Description

(6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a brominated benzylidene group, a methoxy substituent, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzaldehyde, thiophene-2-carbaldehyde, and appropriate amines. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the benzylidene group through condensation of 3-bromo-4-methoxybenzaldehyde with an appropriate amine.

    Cyclization Reactions: Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization reactions involving thiophene-2-carbaldehyde and other intermediates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes, receptors, or pathogens.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of (6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Modulation: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A brominated compound with similar structural features and antimicrobial activity.

Uniqueness

(6E)-6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(6E)-6-[(3-bromo-4-methoxyphenyl)methylidene]-5-imino-2-(thiophen-2-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2S2/c1-25-14-5-4-10(8-13(14)19)7-12-16(20)23-18(21-17(12)24)27-15(22-23)9-11-3-2-6-26-11/h2-8,20H,9H2,1H3/b12-7+,20-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFSLHMBDHWQKS-MLJXOOBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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